molecular formula C11H13N3O B164122 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126233-79-2

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Número de catálogo B164122
Número CAS: 126233-79-2
Peso molecular: 203.24 g/mol
Clave InChI: GTNCOIIPIKEYMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, also known as TIBO, is a chemical compound that has been extensively studied for its potential therapeutic applications. TIBO belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, TIBO has been found to have unique properties that make it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Anti-HIV Activity

4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones, also known as TIBO, have been extensively studied for their potential in inhibiting HIV-1 replication. Research indicates that these compounds, including TIBO analogues, exhibit significant anti-HIV-1 activity. Modified versions of TIBO, such as 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-ones (TBO), though having modest activity compared to TIBO analogues, also demonstrate notable anti-HIV-1 properties (Breslin et al., 1999).

Molecular and Conformational Studies

Studies have also focused on the molecular and conformational aspects of TIBO derivatives. For instance, the conformation of (S)-4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one (R78362) has been investigated, revealing insights into its structure through NMR and x-ray diffraction studies (Caldwell et al., 1993).

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on TIBO derivatives as inhibitors of viral reverse transcriptase. These studies help in understanding the physicochemical properties of molecules and their correlation with anti-HIV activity. Significant correlations have been found between activity and various molecular parameters, aiding in the development of more effective anti-HIV drugs (Gupta & Garg, 1996).

Drug Resistance and Combination Therapies

The potential for HIV-1 resistance to TIBO derivatives and their use in combination therapies have been explored. Studies have shown that certain mutations in HIV-1 can lead to resistance against TIBO derivatives. However, these compounds have also demonstrated synergistic effects when used in combination with other anti-HIV agents, offering a pathway for more effective treatment strategies (Buckheit et al., 1993).

Propiedades

IUPAC Name

11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-14-10-8(5-12-7)3-2-4-9(10)13-11(14)15/h2-4,7,12H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCOIIPIKEYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3=C(CN1)C=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925453
Record name 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

CAS RN

126233-79-2
Record name 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126233792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
Reactant of Route 6
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Citations

For This Compound
160
Citations
MJ Kukla, HJ Breslin, CJ Diamond… - Journal of Medicinal …, 1991 - ACS Publications
In the first paper of this series a new structure with anti-HIV-1 activity was disclosed and analogues were synthesized to explore the structure-activity relationship of changes in the …
Number of citations: 169 pubs.acs.org
MJ Kukla, HJ Breslin, R Pauwels… - Journal of Medicinal …, 1991 - ACS Publications
A series of 6-substituted 4, 5, 6, 7-tetrahydro-5-methylimidazo [4, 5, l-; A][l, 4] benzodiazepin-2 (lR)-ones (9) have been synthesized and tested fortheir ability to inhibit the replicationof …
Number of citations: 154 pubs.acs.org
HJ Breslin, MJ Kukla, DW Ludovici… - Journal of Medicinal …, 1995 - ACS Publications
4, 5, 6, 7-Tetrahydro-5-methylimidazo [4, 5, lj &][l, 4] benzodiazepin-2 (li7)-ones (TIBO), 1, have been shown to significantly inhibit HIV-1 replication in vitroby interfering with the virus’s …
Number of citations: 128 pubs.acs.org
W Ho, MJ Kukla, HJ Breslin, DW Ludovici… - Journal of Medicinal …, 1995 - ACS Publications
In previous papers, we have described the discovery of a new series of compounds, 4, 5, 6, 7-tetrahydro-5-methylimidazo [4, 5, l-_/^][l, 4] benzodiazepin-2 (lH)-ones, T1BO (1 and la), …
Number of citations: 96 pubs.acs.org
BL De Corte - Journal of medicinal chemistry, 2005 - ACS Publications
Dr. Paul Janssen was very passionate about the discovery and development of new drugs in many disease areas. Under his leadership, numerous breakthrough drugs in analgesia, …
Number of citations: 124 pubs.acs.org
GW Caldwell, AD Gauthier, MJ Kukla - Spectroscopy letters, 1993 - Taylor & Francis
The solution and solid state conformation of (S)-4,5,6,7-tetrahydro-5-methylimidazo [4,5,1-jk][1,4]-benzodiazepin-2(1H)-one (R78362) have been investigated by low temperature NMR …
Number of citations: 1 www.tandfonline.com
HR Pfaendler, F Weisner - Heterocycles, 1995 - infona.pl
Racemic and enantiomeric (S)-(+)-4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H) -one derivatives were prepared using free amino acids and 3-nitroisatoic …
Number of citations: 14 www.infona.pl
VO Nava-Salgado, R Martınez, MFR Arroyo… - Journal of Molecular …, 2000 - Elsevier
The association of 3′-azido-3′-deoxythymidine (AZT) 1 and 4,5,6,7-tetrahydro-9-chloro-5-methylimidazo-[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) 2 by use of malonate-, adipate…
Number of citations: 8 www.sciencedirect.com
SP Gupta, R Garg - Journal of enzyme inhibition, 1996 - Taylor & Francis
The anti-human-immunodeficiency-virus (HIV-1) activity of the derivatives of 4,5,6,7-tetrahydro-5-methylimidazo [4,5,1-jk] [1,4] benzodiazepin-2(1H)-one (TIBO) that have been found to …
Number of citations: 15 www.tandfonline.com
D Aziane, M Soukri, A El Hakmaoui… - Journal of …, 2002 - Wiley Online Library
3‐Nitrophthalic acid 1 was converted selectively to the two regioisomeric monoesters 2 and 3, which were subsequently transformed via Curtius rearrangement to the corresponding 5‐ …
Number of citations: 21 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.